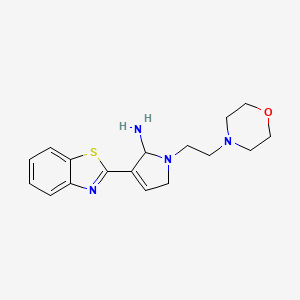
3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a dihydropyrrole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Formation of the Dihydropyrrole Ring: This step might involve cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyrrole ring.
Reduction: Reduction reactions could be used to modify the benzothiazole or morpholine rings.
Substitution: Various substitution reactions can be performed on the aromatic rings or the morpholine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science:
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1-(2-piperidin-4-ylethyl)-2,5-dihydropyrrol-2-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(1,3-Benzothiazol-2-yl)-1-(2-pyrrolidin-4-ylethyl)-2,5-dihydropyrrol-2-amine: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in 3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine might confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds with different ring structures.
Eigenschaften
Molekularformel |
C17H22N4OS |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine |
InChI |
InChI=1S/C17H22N4OS/c18-16-13(17-19-14-3-1-2-4-15(14)23-17)5-6-21(16)8-7-20-9-11-22-12-10-20/h1-5,16H,6-12,18H2 |
InChI-Schlüssel |
KDMZDTMOAJZPJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2CC=C(C2N)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


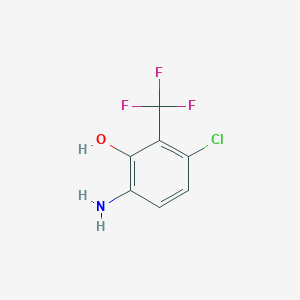
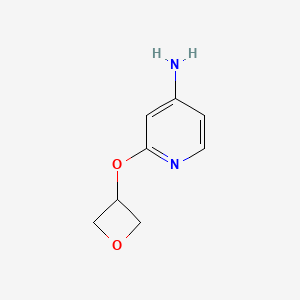
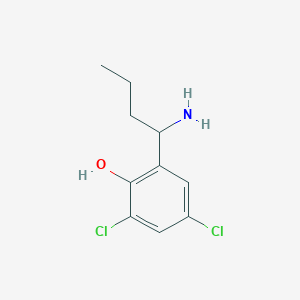
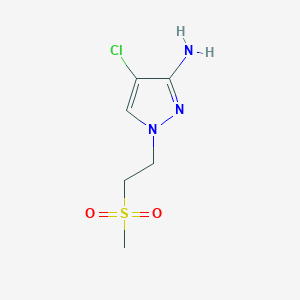
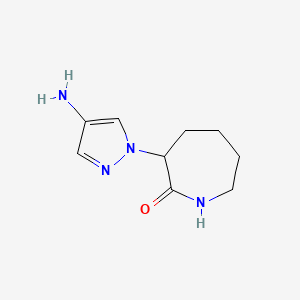
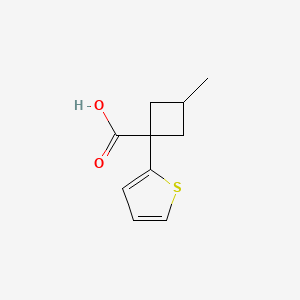
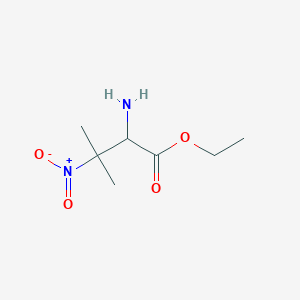
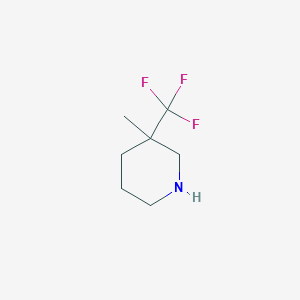

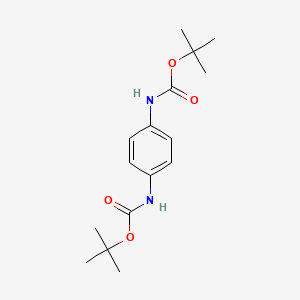

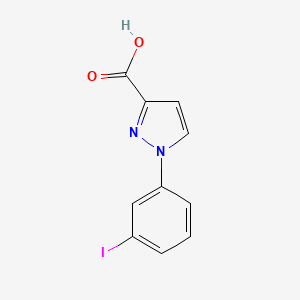
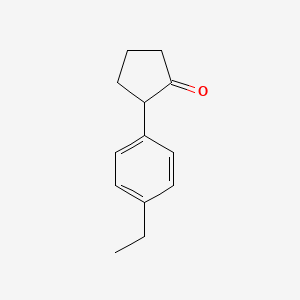
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
